molecular formula C9H8Cl2O2 B14061544 1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one

1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one

Cat. No.: B14061544
M. Wt: 219.06 g/mol
InChI Key: MJYVEBKMEJLZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one (CAS 1804074-78-9) is a chloro- and hydroxy-substituted aromatic ketone with a molecular formula of C 9 H 8 Cl 2 O 2 and a molecular weight of 219.06 g/mol . This compound serves as a versatile synthetic intermediate in organic chemistry, particularly for constructing complex heterocyclic systems such as benzofurans and pyrazoles, a role well-documented for structurally similar α-chloroketones . Its molecular structure, featuring both an α-chloro ketone and a phenolic hydroxyl group, makes it a valuable bifunctional building block. The electrophilic α-carbon adjacent to the carbonyl group is highly reactive toward nucleophiles, enabling substitution reactions with various nitrogen and oxygen-based nucleophiles to form new carbon-heteroatom bonds . Meanwhile, the hydroxy-substituted aromatic ring can participate in electrophilic substitution and metal-catalyzed coupling reactions. Such reactivity is exploited in medicinal chemistry research for the synthesis of compound libraries with potential biological activity. Compounds in this class are frequently studied as precursors for pharmaceuticals and agrochemicals . ATTENTION: This product is For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

1-chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H8Cl2O2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-4,9,13H,1H3

InChI Key

MJYVEBKMEJLZQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Chlorinated Phenols

Friedel-Crafts acylation serves as a cornerstone for introducing the propan-2-one moiety to the chlorinated aromatic ring. In this method, 2-chloro-4-hydroxyphenol reacts with chloroacetyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions in dichloromethane at 0–5°C for 4–6 hours, yielding the target compound after hydrolysis.

Key Parameters :

  • Molar Ratio : 1:1.2 (phenol to chloroacetyl chloride)
  • Catalyst Loading : 10 mol% AlCl₃
  • Yield : 68–72% after column chromatography

This method prioritizes regioselectivity, with the hydroxyl group directing acylation to the para position relative to the existing chloro substituent.

Condensation-Epoxidation Sequential Reactions

A two-step approach involving condensation followed by epoxidation has been reported for structurally analogous compounds. In the first step, 2-chloro-4-hydroxyphenylacetone undergoes condensation with chlorinated benzaldehydes in ethanol under reflux, forming α,β-unsaturated ketones. Subsequent epoxidation using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) at 50°C introduces the epoxy group, which is then selectively reduced to yield the target molecule.

Reaction Conditions :

  • Step 1 : Ethanol, reflux, 8 hours
  • Step 2 : 30% H₂O₂, NaOH (pH 10–11), 50°C, 3 hours
  • Overall Yield : 61–65%

This route is notable for its scalability but requires stringent pH control to prevent side reactions.

Organosulfonic Acid-Catalyzed Cyclization

Adapting methodologies from bisphenol synthesis, organosulfonic acids like dodecylbenzenesulfonic acid (DBSA) catalyze the cyclization of 1-(2-chloro-4-hydroxyphenyl)propan-2-one precursors. The reaction occurs in molten phenol at 70–80°C, with acetone serving as the carbonyl source. DBSA enhances reaction rates by stabilizing intermediates through sulfonic acid group interactions.

Optimized Protocol :

  • Catalyst : 5 mol% DBSA
  • Temperature : 70°C, 18–24 hours
  • Yield : 80–85%

This method minimizes byproduct formation and eliminates the need for mineral acids, aligning with green chemistry principles.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents such as dimethylformamide (DMF) enhance electrophilic substitution in Friedel-Crafts reactions, while ethanol favors condensation-epoxidation sequences. Elevated temperatures (70–80°C) improve kinetics but risk decomposition of the hydroxyphenyl group, necessitating careful thermal control.

Catalytic Innovations

Comparative studies reveal that AlCl₃ outperforms FeCl₃ in Friedel-Crafts acylation, achieving 15% higher yields due to stronger Lewis acidity. Alternatively, DBSA’s amphiphilic nature enables homogeneous catalysis in molten phenol systems, reducing reaction times by 30% compared to traditional methods.

Analytical Characterization and Validation

Spectroscopic Confirmation

Infrared Spectroscopy (IR) :

  • C=O Stretch : 1,690–1,710 cm⁻¹
  • O-H Stretch : 3,200–3,400 cm⁻¹ (broad)
  • C-Cl Stretch : 650–750 cm⁻¹

¹H Nuclear Magnetic Resonance (NMR) :

  • Aromatic Protons : δ 7.2–7.6 ppm (multiplet)
  • Methyl Ketone : δ 2.1–2.3 ppm (singlet)
  • Hydroxyl Proton : δ 5.1–5.3 ppm (singlet, exchangeable)

Purity and Yield Data

Method Yield (%) Purity (HPLC) Key Catalyst
Friedel-Crafts Acylation 72 98.5 AlCl₃
Condensation-Epoxidation 65 97.8 NaOH/H₂O₂
DBSA-Catalyzed Cyclization 85 99.1 DBSA

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the aryl group significantly alter the compound’s physical and chemical behavior. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Properties Reference
1-Chloro-1-(4-fluorophenyl)propan-2-one 4-Fluorophenyl C₉H₈ClFO 186.61 Liquid High volatility; used in fluorinated drug intermediates
1-(4-Hydroxyphenyl)propan-2-one 4-Hydroxyphenyl C₉H₁₀O₂ 150.18 Solid Polar due to -OH; forms hydrogen bonds
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-Methoxyphenyl + hydrazinylidene C₁₀H₁₁ClN₂O₂ 226.66 Solid Planar structure; forms N–H⋯O hydrogen bonds
Target Compound 2-Chloro-4-hydroxyphenyl C₉H₇Cl₂O₂ 218.06* Not reported Expected higher polarity and H-bonding vs. chloro/fluoro analogs

*Calculated molecular weight based on formula.

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrogen Bonding : The 4-hydroxyl group enhances solubility in polar solvents compared to 4-fluorophenyl or methoxyphenyl derivatives .

Stability and Challenges

  • Oxidative Sensitivity : The hydroxyl group in the target compound may render it prone to oxidation compared to halogenated analogs (e.g., 4-fluorophenyl derivatives) .
  • Synthetic Complexity : Introducing both chloro and hydroxyl groups requires careful regioselective control, as seen in ’s synthesis of 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one .

Biological Activity

1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one, also known as 1-(2-chloro-4-hydroxyphenyl)propan-2-one, is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one is C9H9Cl2OC_9H_9Cl_2O, with a molecular weight of approximately 202.08 g/mol. The compound features both chloro and hydroxy groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the chloro groups allows for electrophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects.

Antimicrobial Activity

Research indicates that 1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one exhibits notable antimicrobial properties . It has been studied for its efficacy against a range of bacterial strains and fungi. The compound's structure allows it to disrupt microbial cell membranes and inhibit growth.

Anticancer Activity

In addition to antimicrobial effects, this compound has shown anticancer potential in various studies. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of signaling pathways.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of 1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-oneHighModerateExhibits significant interaction with microbial targets.
1-(3-Bromo-4-hydroxyphenyl)propan-2-oneModerateLowBromine substitution affects reactivity and activity.
1-(3-Chloro-4-methoxyphenyl)propan-2-oneHighModerateMethoxy group alters properties compared to hydroxyl.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that 1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
  • Anticancer Research : A study focusing on the anticancer properties revealed that the compound could induce cell death in specific cancer cell lines by activating apoptotic pathways, suggesting its potential as a chemotherapeutic agent .
  • Mechanistic Studies : Investigations into the mechanism of action indicated that the compound interacts with cellular targets such as kinases and proteases, which are crucial in cancer progression and microbial resistance .

Q & A

Q. How to design stability studies for 1-chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one under varying pH and temperature?

  • Methodological Answer : Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 7, 14, and 30 days. Kinetic analysis (Arrhenius plots) predicts shelf life .

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